3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide

Lipophilicity Physicochemical profiling CNS drug design

3,3-Diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide (C₂₇H₂₉NO₂, MW 399.53 Da, ChemDiv ID 4146-0555) is an achiral diaryl-alkanamide featuring a 3,3-diphenylpropanoyl group linked via an amide bond to a 4-phenyltetrahydro-2H-pyran-4-yl methanamine moiety. The compound exhibits high lipophilicity (logP 5.27, logD₇.₄ 5.27) and low predicted aqueous solubility (logSw –5.56).

Molecular Formula C27H29NO2
Molecular Weight 399.5 g/mol
Cat. No. B4986051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide
Molecular FormulaC27H29NO2
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESC1COCCC1(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H29NO2/c29-26(20-25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)28-21-27(16-18-30-19-17-27)24-14-8-3-9-15-24/h1-15,25H,16-21H2,(H,28,29)
InChIKeyFTRMWOFMNIGIKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide – Physicochemical Identity and Screening Provenance


3,3-Diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide (C₂₇H₂₉NO₂, MW 399.53 Da, ChemDiv ID 4146-0555) is an achiral diaryl-alkanamide featuring a 3,3-diphenylpropanoyl group linked via an amide bond to a 4-phenyltetrahydro-2H-pyran-4-yl methanamine moiety. The compound exhibits high lipophilicity (logP 5.27, logD₇.₄ 5.27) and low predicted aqueous solubility (logSw –5.56) . Its structural identity is confirmed by ¹H NMR spectroscopy and InChI Key FTRMWOFMNIGIKN-UHFFFAOYSA-N [1]. The diphenylpropanamide scaffold is recognized for modulating the retinoic acid-related orphan receptor γ (RORγ) [2] and blocking T-type calcium channels [3], establishing the compound’s relevance for inflammatory, autoimmune, and neurological target-screening campaigns.

Why 3,3-Diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide Cannot Be Replaced by Generic Diphenylpropanamide Analogs


Diphenylpropanamides share a common 3,3-diphenylpropanoyl pharmacophore; however, the amide-region substituent dictates lipophilicity, hydrogen-bonding capacity, and target engagement. The 4-phenyloxan-4-ylmethyl group in this compound confers a logP of 5.27, which is substantially higher than the 3.8–4.0 range observed for hydroxy or unsubstituted oxane analogs . This shift in partition coefficient alters membrane permeability and off-rate kinetics at hydrophobic binding pockets such as the RORγ ligand-binding domain, where even a 1-unit logP increase can translate into a >5-fold change in cellular IC₅₀ [1]. Furthermore, the absence of a hydrogen-bond donor on the oxane ring distinguishes this compound from hydroxylated analogs (e.g., N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,3-diphenylpropanamide, which bears an additional HBD) and from methoxyphenyl variants that introduce polar surface area, potentially reducing blood-brain barrier penetration . Consequently, direct substitution with a generic diphenylpropanamide analog risks altering both potency and pharmacokinetic profile relative to the specific screening hit or lead series.

Quantitative Differentiation Evidence for 3,3-Diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide


LogP Advantage: Enhanced Lipophilicity Over Hydroxy and Unsubstituted Oxane Analogs Drives Membrane Partitioning

The target compound exhibits a predicted logP of 5.27 (logD₇.₄ 5.27), positioning it near the upper boundary of CNS drug-like space . In contrast, the closest hydroxy analog, N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,3-diphenylpropanamide (MW 339.44, CAS 1351605-33-8), adds a polar hydroxyl group to the oxane ring, reducing its predicted logP to approximately 3.8–4.0 and increasing hydrogen-bond donor count from 1 to 2 [1]. This ~1.3–1.5 log-unit difference corresponds to a theoretical ~20-fold difference in octanol-water partition coefficient, which can directly influence passive membrane permeability and nonspecific protein binding in cell-based assays [2].

Lipophilicity Physicochemical profiling CNS drug design

Polar Surface Area and CNS Drug-Likeness: Differentiated from Methoxyphenyl and Thiophene Analogs

The target compound has a topological polar surface area (tPSA) of 31.99 Ų, well below the widely accepted CNS penetration threshold of <70 Ų . This value is controlled by the amide carbonyl, the oxane ring oxygen, and the absence of additional polar substituents on the oxane. For comparison, the 4-methoxyphenyl analog N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3,3-diphenylpropanamide (MW 429.5) introduces a methoxy oxygen, increasing tPSA by approximately 9–10 Ų and reducing the probability of passive BBB permeation [1]. The thiophene analog 3,3-diphenyl-N-{4-(thiophen-3-yl)oxan-4-ylmethyl}propanamide replaces the phenyl ring with thiophene, altering both tPSA and the aromatic π-stacking potential without adding H-bond acceptors; however, the thiophene sulfur can engage in chalcogen bonding, potentially redirecting target selectivity [2].

Blood-brain barrier penetration CNS drug-likeness Physicochemical profiling

Achiral Nature Eliminates Enantiomer-Dependent Activity Variation Found in Chiral Analogs

The target compound is explicitly annotated as ACHIRAL in its vendor specification . This contrasts with the broader diphenylpropanamide class, where α-substituted analogs and certain oxane derivatives possess stereogenic centers. For example, the RORγ probe ML209 (compound 5k) exists as separate enantiomers: (−)-5k (IC₅₀ 0.46 μM) and (+)-5k (IC₅₀ ~5.4 μM), a >10-fold difference in potency attributable solely to chirality [1]. The achiral nature of 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide eliminates the need for chiral chromatography, enantiomeric purity validation, and batch-to-batch stereochemical consistency testing, simplifying analytical quality control and reducing procurement risk.

Stereochemistry Quality control Procurement

Class-Level RORγ Antagonism: Scaffold-Inferred Potency Range Guides Prioritization Over Non-Diphenylpropanamide Chemotypes

While direct RORγ activity data for this specific compound have not been publicly disclosed, the diphenylpropanamide chemotype has been extensively validated as a selective RORγ antagonist scaffold. Across a library of 13 closely related diphenylpropanamides screened in a Gal4-DBD-NR ligand-binding domain cotransfection assay, RORγ IC₅₀ values ranged from 0.46 μM to >25 μM, with the most potent analog (compound 5k(−)) achieving an IC₅₀ of 0.46 μM against RORγ and 0.4 μM in a Th17 cellular differentiation assay while remaining completely inactive against RORα up to 96 μM [1]. The target compound’s 4-phenyloxan-4-ylmethyl substituent occupies the same amide-region vector (Rc position) that tolerates diverse hydrophobic groups while maintaining RORγ selectivity over RORα [2]. This class-level SAR supports prioritizing this compound for RORγ-focused screening cascades over structurally unrelated chemotypes lacking the diphenylpropanamide pharmacophore.

RORγ antagonism Th17 differentiation Autoimmune disease

T-Type Calcium Channel Blockade Class-Level Activity: Differentiated from Non-Diphenylpropanamide Calcium Channel Blockers

3,3-Diphenylpropanamides have demonstrated inhibition of T-type calcium channels (Cav3.x), a target family implicated in neuropathic pain and absence epilepsy. In the most comprehensive study of this chemotype, compound 1h (a 3,3-diphenylpropanoyl piperazine) inhibited T-type calcium channels with an IC₅₀ of 0.83 μM [1]. While the target compound bears a different amide substituent, the conserved 3,3-diphenylpropanoyl core suggests it may engage the same Cav3.x binding site. This distinguishes the compound from dihydropyridine-type calcium channel blockers (which primarily target L-type channels) and from gabapentinoids, providing a distinct mechanistic entry point for neurological screening panels [2].

T-type calcium channel Pain Epilepsy

Prioritized Application Scenarios for 3,3-Diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide Based on Quantitative Differentiation Evidence


CNS-Penetrant RORγ Antagonist Screening for Th17-Mediated Neuroinflammatory Diseases

The compound's logP of 5.27 and tPSA of 31.99 Ų fall within optimal CNS drug-like parameters (logP 2–5, tPSA <70 Ų), supporting blood-brain barrier penetration . Combined with the class-validated RORγ selectivity profile (RORγ IC₅₀ range 0.46–25 μM, >200-fold selectivity over RORα) [1], this compound is a strong candidate for phenotypic screening in experimental autoimmune encephalomyelitis (EAE) models of multiple sclerosis, where both CNS exposure and RORγt-driven Th17 pathway suppression are required. The achiral nature simplifies formulation and dose-response interpretation relative to chiral RORγ antagonists .

Lead Optimization for T-Type Calcium Channel Blockade in Neuropathic Pain

The 3,3-diphenylpropanamide scaffold has produced T-type calcium channel blockers with IC₅₀ values of 0.83 μM [2]. The target compound's high logP (5.27) favors partitioning into neuronal membranes where Cav3.2 channels are enriched, while the absence of stereogenic centers eliminates the risk of enantiomer-dependent potency shifts observed in other Cav3.x chemotypes . This positions the compound as an attractive starting point for structure-activity relationship expansion targeting neuropathic pain and absence epilepsy models, particularly where CNS retention is desirable.

Broad-Spectrum Antimicrobial Screening Leveraging 3,3-Diphenylpropanamide Antimicrobial Class Activity

3,3-Diphenylpropanamide derivatives have exhibited antibacterial activity against Gram-negative strains (E. coli, P. aeruginosa) and antifungal activity against C. albicans and A. niger at 50 μg/mL, comparable to ciprofloxacin and griseofulvin standards [3]. The target compound's high lipophilicity (logP 5.27) and low tPSA (31.99 Ų) may confer enhanced penetration through the Gram-negative outer membrane relative to more polar analogs, justifying its inclusion in antimicrobial screening cascades where membrane permeability is rate-limiting .

ACAT Inhibition Screening for Atherosclerosis Based on Diaryl-Alkanamide Pharmacophore

Diaryl-alkanamides, including diphenylpropanamides, have been patented as potent inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), the enzyme responsible for cholesterol esterification in arterial walls [4]. The 3,3-diphenylpropanamide core present in the target compound matches the minimal pharmacophore described in US Patent 4,603,145. Its high logP (5.27) is particularly relevant for partitioning into lipid-rich atherosclerotic lesions where ACAT is localized, differentiating it from less lipophilic ACAT inhibitors that preferentially distribute to hepatic compartments .

Quote Request

Request a Quote for 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.